molecular formula C11H10F3N3O3 B13628886 ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate

ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13628886
M. Wt: 289.21 g/mol
InChI Key: AXCOYECZFUAOCL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound with a unique structure that includes a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the condensation of ethyl acetoacetate with 3-amino-4-(trifluoromethyl)pyrazole under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is heated to reflux .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The trifluoromethyl group enhances its binding affinity to the active sites of these enzymes, leading to effective inhibition. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 6,7-dihydro-7-oxo-4H-thieno
  • Indole derivatives such as ethyl 6-methoxy-3-methylindole-2-carboxylate

Uniqueness: Ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity compared to similar compounds .

Properties

Molecular Formula

C11H10F3N3O3

Molecular Weight

289.21 g/mol

IUPAC Name

ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H10F3N3O3/c1-3-20-10(19)17-8-7(9(18)16-17)6(11(12,13)14)4-5(2)15-8/h4H,3H2,1-2H3,(H,16,18)

InChI Key

AXCOYECZFUAOCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=NC(=CC(=C2C(=O)N1)C(F)(F)F)C

Origin of Product

United States

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